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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of SR-0813, a potent and selective
small molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and
its homolog AF9. SR-0813 serves as a critical chemical probe for dissecting the roles of these
epigenetic readers in acute leukemia, particularly in MLL-rearranged leukemias where ENL is a
key dependency. This document details the quantitative metrics of target engagement,
comprehensive experimental protocols, and the molecular consequences of ENL/AF9 inhibition
by SR-0813.

Data Presentation: Quantitative Analysis of SR-0813
Engagement

The efficacy and selectivity of SR-0813 have been quantified through various biochemical and
cellular assays. The following tables summarize the key metrics for its interaction with ENL and
AF9.

Table 1: Biochemical Potency and Binding Affinity of SR-0813
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Target Domain  Assay Type Metric Value (nM) Reference
ENL YEATS HTRF ICso0 25 (11121131141
ENL YEATS SPR Kd 30 [1][2]

AF9 YEATS HTRF ICso0 311 [1]12113]

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; ICso:
Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Target Engagement and Potency of SR-0813

Target Domain  Assay Type Metric Value (nM) Reference
ENL YEATS CETSA (HiBiT) ECso 205 [1]12113]
AF9 YEATS CETSA (HiBiT) ECso 76 [1]12113]

CETSA: Cellular Thermal Shift Assay; ECso: Half-maximal effective concentration.

Table 3: Selectivity Profile of SR-0813

Off-Target Assay Type Metric Value (pM) Reference
MAPSKLI Ki Bindi Kd 3.5 [2][3][5][6]
Inase binain .
(YSK4) J
Histone Peptide No inhibition at 1
YEATS?2 - [11[2]
Array UM

Not specified, but
YEATS4 - - highly selective [11[2]

against

While the HTRF assay suggests a biochemical preference for ENL over AF9, cellular
engagement assays (CETSA) indicate that SR-0813 potently engages both targets in cells and
is not selective between them[1][2]. Importantly, SR-0813 is highly selective against other

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.medchemexpress.com/sr-0813.html
https://www.researchgate.net/publication/351900225_Chemical_Inhibition_of_ENLAF9_YEATS_Domains_in_Acute_Leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.medchemexpress.com/sr-0813.html
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.medchemexpress.com/sr-0813.html
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.medchemexpress.com/sr-0813.html
https://www.acetherapeutics.com/ibd/sr-0813-item-16523.html
https://lifescience.thp.at/product/MCE-HY-145409-5mg
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

human YEATS domains (YEATS2, YEATS4) and demonstrates over a 100-fold lower affinity for
the off-target kinase MAP3K19 compared to the ENL YEATS domain[2][3][6].

Mechanism of Action and Downstream Effects

SR-0813 functions by directly binding to the acyl-lysine reader pocket of the ENL and AF9
YEATS domains. This competitive inhibition prevents the recognition of acetylated histone tails,
a crucial step for ENL/AF9 localization to chromatin. The primary downstream effect is the
dose-dependent displacement, or "eviction," of ENL from its genomic binding sites[2][4].

This eviction leads to a highly specific transcriptional response. Rather than causing global
changes in gene expression, SR-0813 selectively suppresses the transcription of ENL target
genes[1][7]. These targets include a host of critical leukemia driver genes and proto-oncogenes
such as HOXA9/10, MEIS1, MYC, and MYB[1][3][4][8]. The suppression of these pathogenic
gene programs is believed to be the primary mechanism behind the anti-proliferative effects of
SR-0813 observed in MLL-fusion leukemia cell lines like MV4;11 and MOLM-13[1][3][9].
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following
are summaries of key protocols used in the characterization of SR-0813.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between
the ENL YEATS domain and an acetylated histone peptide.

e Reagents: Recombinant ENL YEATS domain (GST-tagged), biotinylated histone H3 peptide
containing an acetylated lysine (e.g., H3K9ac), Europium cryptate-labeled anti-GST antibody
(donor), and streptavidin-conjugated XL665 (acceptor).

o Procedure: Components are combined in an assay buffer in a microplate. SR-0813 is added
at various concentrations.

e Mechanism: In the absence of an inhibitor, the YEATS domain binds the histone peptide,
bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
SR-0813 disrupts this interaction, leading to a decrease in the HTRF signal.

o Data Analysis: The signal is measured at 665 nm and 620 nm. The ratio is used to calculate
the percent inhibition, and ICso values are determined by fitting the data to a dose-response
curve.

Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity (Kd) of SR-0813 to the ENL YEATS

domain in real-time.

» Immobilization: A purified ENL YEATS protein is immobilized onto the surface of a sensor
chip.
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e Binding: A series of SR-0813 concentrations are flowed over the chip surface. Binding of the
compound to the immobilized protein causes a change in the refractive index at the surface,
which is measured in response units (RU).

o Dissociation: After the association phase, a buffer is flowed over the chip to measure the
dissociation of the compound.

o Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model
to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation
constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA) with HiBIiT Tag

CETSA assesses target engagement within intact cells by measuring the thermal stabilization
of a target protein upon ligand binding. The HiBIiT system provides a sensitive luminescence-
based readout.

e Cell Line: Acell line (e.g., MV4;11) is engineered to express the target protein (e.g., ENL
YEATS domain) fused to a small 11-amino-acid HiBiT tag.

e Treatment: Cells are treated with various concentrations of SR-0813 or a vehicle control
(DMSO) for a specified time (e.g., 4 hours).

o Thermal Challenge: The treated cells are heated to a specific temperature at which the target
protein begins to denature and precipitate. The binding of SR-0813 stabilizes the protein,
keeping more of it in a soluble state at elevated temperatures.

» Lysis and Detection: Cells are lysed, and the LgBiT protein (a large, complementary subunit)
and furimazine substrate are added. LgBiT combines with the soluble HiBiT-tagged protein to
form a functional NanoLuc luciferase, generating a luminescent signal.

o Data Analysis: The luminescence intensity, which is proportional to the amount of stabilized,
soluble protein, is plotted against the drug concentration. The data is fitted to a dose-
response curve to calculate the ECso value. This assay can be simplified by omitting the heat
shift and measuring ligand-induced stabilization at 37°C[4].
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Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

This technique is used to determine the genome-wide localization of ENL and assess its
displacement by SR-0813.

Cross-linking: MV4;11 cells are treated with DMSO or SR-0813. Proteins are then cross-
linked to DNA using formaldehyde.

o Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments
(typically 200-600 bp) using sonication.

o Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL
protein along with the cross-linked DNA fragments.

o DNA Purification: The cross-links are reversed, and the DNA is purified.

e Sequencing: The purified DNA fragments are prepared into a library and sequenced using a
next-generation sequencing platform.

o Data Analysis: The resulting sequence reads are aligned to a reference genome. Peaks are
identified, representing regions of ENL enrichment. The ChIP-seq signal at ENL-bound loci in
SR-0813-treated cells is compared to that in DMSO-treated cells to quantify the
displacement of ENL from chromatin[4][7].

In conclusion, SR-0813 is a well-characterized, potent, and selective dual inhibitor of the ENL
and AF9 YEATS domains. The comprehensive data on its binding affinity, cellular engagement,
and specific effects on transcription provide a solid foundation for its use as a chemical probe
to investigate the biology of ENL/AF9 and as a lead compound for the development of
therapeutics for acute leukemia[1][2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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